Cas no 146549-21-5 (Fmoc-Gly(allyl)-OH)

Fmoc-Gly(allyl)-OH 化学的及び物理的性質

名前と識別子

-

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pent-4-enoic acid

- (S)-N-FMOC-Allylglycine

- (S)-N-(9-Fluorenylmethoxycarbonyl)-2-amino-4-pentenoic acid

- Fmoc-allyl-L-glycine

- N-Fluorenemethoxycarbonyl-L-Allyl Glycine

- 2-Allyl-N-Fmoc-L-glycine

- (S)-N-Fmoc-allyl-glycine

- Fmoc-(S)-2-Allylglycine

- Fmoc-(S)-2-amino-4- pentenoic acid

- Fmoc-Gly(Allyl)-OH

- Fmoc-L-Allyglycine

- Fmoc-L-allylglycine

- Fmoc-L-AllylGly-OH

- Fmoc-α-allyl-Gly-OH

- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-enoic acid

- Fmoc-allyl-Gly-OH

- Fmoc-L-2-allylglycine

- FMOC-ALGLY-OH

- Fmoc-Allyglycine

- FMOC-(ALLYL)GLY-OH

- FMoc-a-allyl-Gly-OH

- RARECHEM BK PT 0251

- Fmoc-L-Gly(allyl)-OH

- Fmoc-alpha-allyl-L-Gly

- 4-Pentenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-

- (2S)-2-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-4-pentenoic acid

- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid

- J-300320

- CS-W008560

- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)pent-4-enoic acid

- F12324

- SCHEMBL118892

- Fmoc-

- HY-W008560

- A inverted exclamation mark-allyl-L-Gly

- MFCD01311749

- Fmoc-allyl-Gly-OH, >=98.0% (HPLC)

- FS-5034

- A808520

- AKOS015948715

- 146549-21-5

- fmoc-(s)-2-amino-4-pentenoic acid

- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-pentenoic acid

- S-146549-21-5

- EN300-749560

- DTXSID20370318

- AC-9626

- N-Fmoc-allyl-L-glycine

- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid

- Fmoc-Gly(allyl)-OH

-

- MDL: MFCD01311749

- インチ: 1S/C20H19NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h2-6,8-11,17-18H,1,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1

- InChIKey: YVBLQCANYSFEBN-SFHVURJKSA-N

- ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])=C([H])[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

- BRN: 5884047

計算された属性

- せいみつぶんしりょう: 337.13100

- どういたいしつりょう: 337.131

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 7

- 複雑さ: 484

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- 互変異性体の数: 2

- トポロジー分子極性表面積: 75.6

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 白色から灰色の粉末

- 密度みつど: 1.2486 (rough estimate)

- ゆうかいてん: 137.1 ºC

- ふってん: 563℃ at 760 mmHg

- フラッシュポイント: 294.3 °C

- 屈折率: 1.5800 (estimate)

- すいようせい: Slightly soluble in water.

- PSA: 75.63000

- LogP: 3.94530

- ようかいせい: 未確定

- ひせんこうど: +10° - +15° (c=1, CDCL3)

Fmoc-Gly(allyl)-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8°C

Fmoc-Gly(allyl)-OH 税関データ

- 税関コード:2922509090

- 税関データ:

中国税関コード:

2922509090概要:

2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査要約:

2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Fmoc-Gly(allyl)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021741-25g |

Fmoc-Gly(allyl)-OH |

146549-21-5 | 98% | 25g |

¥2343.00 | 2023-11-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030366-1g |

Fmoc-Gly(allyl)-OH |

146549-21-5 | 98% | 1g |

¥194 | 2024-05-25 | |

| eNovation Chemicals LLC | D951974-5g |

4-Pentenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- |

146549-21-5 | 98% | 5g |

$105 | 2024-06-08 | |

| TRC | F603520-500mg |

Fmoc-L-allylglycine |

146549-21-5 | 500mg |

$69.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D951974-25g |

4-Pentenoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- |

146549-21-5 | 98% | 25g |

$245 | 2024-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F55420-1g |

Fmoc-Gly(allyl)-OH |

146549-21-5 | 97% | 1g |

¥96.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1021741-5g |

Fmoc-Gly(allyl)-OH |

146549-21-5 | 98% | 5g |

¥518.00 | 2023-11-21 | |

| MedChemExpress | HY-W008560-100mg |

Fmoc-Gly(allyl)-OH |

146549-21-5 | 99.94% | 100mg |

¥400 | 2024-05-24 | |

| AAPPTec | UFG101-1g |

Fmoc-AllylGly-OH |

146549-21-5 | 1g |

$50.00 | 2024-07-20 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F115873-5g |

Fmoc-Gly(allyl)-OH |

146549-21-5 | 98% | 5g |

¥600.90 | 2023-09-03 |

Fmoc-Gly(allyl)-OH 関連文献

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

Fmoc-Gly(allyl)-OHに関する追加情報

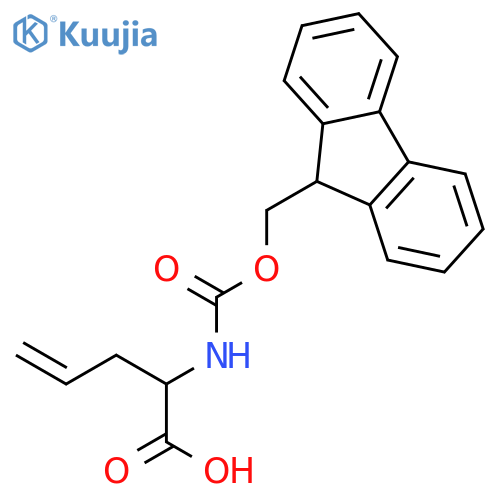

Introduction to Fmoc-Gly(allyl)-OH (CAS No. 146549-21-5)

Fmoc-Gly(allyl)-OH, with the CAS number 146549-21-5, is a versatile and widely used compound in the field of peptide synthesis and medicinal chemistry. This compound is particularly valuable for its role in the protection and deprotection of amino acids, which are fundamental building blocks in the development of peptides and proteins. The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely recognized protecting group that can be selectively removed under mild conditions, making it an essential tool in the synthesis of complex peptides and peptidomimetics.

The chemical structure of Fmoc-Gly(allyl)-OH consists of a glycine residue with an allyl group attached to the carboxyl terminus. The allyl group serves as a protecting group for the carboxyl functionality, allowing for selective manipulation during synthetic processes. This dual protection strategy provides researchers with precise control over the reactivity and stability of the amino acid, which is crucial for the successful synthesis of bioactive peptides.

Recent advancements in peptide chemistry have highlighted the importance of Fmoc-Gly(allyl)-OH in various applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the development of novel peptidomimetics with enhanced pharmacological properties. The researchers utilized Fmoc-Gly(allyl)-OH to synthesize a series of peptides that exhibited improved stability and bioavailability, making them promising candidates for therapeutic applications.

In another notable study, researchers at the University of California, San Francisco, explored the role of Fmoc-Gly(allyl)-OH in the synthesis of cyclic peptides. Cyclic peptides are known for their enhanced stability and reduced susceptibility to proteolytic degradation, which makes them attractive candidates for drug development. The use of Fmoc-Gly(allyl)-OH allowed for precise control over the cyclization process, resulting in highly stable and bioactive cyclic peptides.

The versatility of Fmoc-Gly(allyl)-OH extends beyond peptide synthesis. It has also found applications in combinatorial chemistry, where it is used to generate libraries of compounds for high-throughput screening. The ability to rapidly synthesize a diverse array of peptides using this compound has significantly accelerated drug discovery efforts. A recent review in Bioorganic & Medicinal Chemistry Letters highlighted several case studies where Fmoc-Gly(allyl)-OH-based libraries were instrumental in identifying lead compounds with potential therapeutic value.

In addition to its synthetic utility, Fmoc-Gly(allyl)-OH has been investigated for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The allyl group in Fmoc-Gly(allyl)-OH can be selectively cleaved under physiological conditions, releasing the active drug moiety. This approach has been explored in cancer therapy, where prodrugs can be designed to release cytotoxic agents specifically at tumor sites, thereby minimizing systemic toxicity.

The safety and handling of Fmoc-Gly(allyl)-OH are important considerations for researchers working with this compound. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. It is recommended to store the compound under dry conditions and protect it from light and moisture to maintain its stability and reactivity.

In conclusion, Fmoc-Gly(allyl)-OH (CAS No. 146549-21-5) is a crucial compound in modern peptide chemistry and medicinal research. Its unique properties make it an indispensable tool for synthesizing complex peptides and peptidomimetics with enhanced biological activity. Ongoing research continues to uncover new applications for this versatile compound, further solidifying its importance in the field.